1H-Indol-3-ol, 5-bromo-4-chloro-

Catalog No.
S636160
CAS No.
117887-41-9
M.F
C8H5BrClNO
M. Wt
246.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indol-3-ol, 5-bromo-4-chloro-

CAS Number

117887-41-9

Product Name

1H-Indol-3-ol, 5-bromo-4-chloro-

IUPAC Name

5-bromo-4-chloro-1H-indol-3-ol

Molecular Formula

C8H5BrClNO

Molecular Weight

246.49 g/mol

InChI

InChI=1S/C8H5BrClNO/c9-4-1-2-5-7(8(4)10)6(12)3-11-5/h1-3,11-12H

InChI Key

AXCKOXONHIRKQP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1NC=C2O)Cl)Br

Canonical SMILES

C1=CC(=C(C2=C1NC=C2O)Cl)Br

1H-Indol-3-ol, 5-bromo-4-chloro- is a halogenated derivative of indole, characterized by the presence of bromine and chlorine substituents. This compound, with the molecular formula C₈H₅BrClNO and a molecular weight of 246.49 g/mol, appears as a white to light beige crystalline solid. It is soluble in organic solvents and exhibits significant biological activity, making it a valuable compound in both research and industrial applications .

1H-Indol-3-ol, 5-bromo-4-chloro- undergoes various chemical transformations:

  • Oxidation: This compound can be oxidized to produce indigo derivatives, such as 5,5'-dibromo-4,4'-dichloro-indigo.
  • Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily participates in electrophilic substitution reactions.
  • Condensation Reactions: It can also engage in condensation reactions, leading to the formation of complex heterocyclic structures .

The biological activity of 1H-Indol-3-ol, 5-bromo-4-chloro- is noteworthy. It acts as a chromogenic substrate for various enzymes, particularly esterases and phosphodiesterases. This compound has shown potential in inhibiting phosphodiesterase activity, which plays a crucial role in regulating cyclic guanosine monophosphate levels within cells. Additionally, its derivatives are being explored for their anticancer properties and effects on microbial growth .

The synthesis of 1H-Indol-3-ol, 5-bromo-4-chloro- typically involves halogenation reactions. Common methods include:

  • Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst to form the indole structure. Halogenation can then be performed to introduce bromine and chlorine.
  • Direct Halogenation: Indole derivatives can be directly brominated and chlorinated under controlled conditions to yield the desired compound .

1H-Indol-3-ol, 5-bromo-4-chloro- finds applications across various fields:

  • Biochemical Assays: It is widely used as a chromogenic substrate in techniques such as Western blotting and immunohistochemistry.
  • Pharmaceutical Research: Its potential as an anticancer agent and its role in enzyme inhibition make it valuable in drug development.
  • Agricultural Chemistry: The compound's antimicrobial properties suggest potential applications in agriculture for pest control .

Studies indicate that 1H-Indol-3-ol, 5-bromo-4-chloro- interacts with several biological targets:

  • Enzymatic Interactions: It primarily targets esterases and phosphodiesterases, influencing metabolic pathways related to cyclic nucleotides.
  • Cellular Effects: The compound has been shown to affect cell signaling pathways by modulating gene expression and enzyme activity .

Several compounds share structural characteristics with 1H-Indol-3-ol, 5-bromo-4-chloro-. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-BromoindoleBromine at position 5Lacks chlorine substitution
4-ChloroindoleChlorine at position 4Lacks bromine substitution
IndoleBasic indole structureNo halogen substitutions
7-BromoindoleBromine at position 7Different substitution pattern

While these compounds share similarities in their indole structure, 1H-Indol-3-ol, 5-bromo-4-chloro-'s unique combination of bromine and chlorine substituents contributes to its distinct biological activities and chemical reactivity .

XLogP3

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Wikipedia

5-bromo-4-chloro-3-hydroxyindole

Dates

Modify: 2023-08-15

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